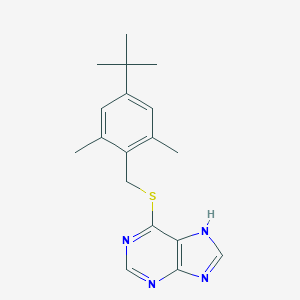![molecular formula C22H23N5O3S2 B282849 4-methoxy-N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B282849.png)
4-methoxy-N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide, also known as MPET, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising tool for studying various biological systems.
Wirkmechanismus
The mechanism of action of 4-methoxy-N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is not fully understood, but it is thought to involve the modulation of certain biological pathways and receptors. Specifically, 4-methoxy-N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide has been found to modulate the activity of certain neurotransmitter receptors, including the dopamine D2 receptor and the serotonin 5-HT1A receptor. Additionally, 4-methoxy-N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide has been found to inhibit the activity of certain enzymes involved in cancer cell growth, including topoisomerase II and protein kinase C.
Biochemical and Physiological Effects:
4-methoxy-N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide has been found to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter activity, the inhibition of cancer cell growth, and the modulation of various biological pathways. Additionally, 4-methoxy-N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide has been found to have low toxicity and high selectivity for certain biological targets, making it a promising tool for studying various biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-methoxy-N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its high selectivity for certain biological targets, which allows for more precise and specific studies. Additionally, 4-methoxy-N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide has low toxicity, making it a safer alternative to other compounds that may have harmful side effects. However, one limitation of using 4-methoxy-N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its relatively complex synthesis method, which may make it more difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research involving 4-methoxy-N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide, including further studies on its mechanism of action, its potential applications in drug discovery, and its potential use in the treatment of various neurological and cancerous disorders. Additionally, further studies on the synthesis of 4-methoxy-N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide may lead to the development of more efficient and cost-effective methods for obtaining this compound.
Synthesemethoden
The synthesis of 4-methoxy-N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide involves several steps, starting with the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 2-amino-5-mercapto-1,3,4-thiadiazole to form the corresponding amide. Finally, the amide is reacted with 2-oxo-2-(4-phenylpiperazin-1-yl)ethylthiol to form 4-methoxy-N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide has been studied for its potential applications in various areas of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, 4-methoxy-N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide has been found to modulate the activity of certain neurotransmitter receptors, making it a potential tool for studying the mechanisms underlying certain neurological disorders. In cancer research, 4-methoxy-N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide has been found to inhibit the growth of certain cancer cell lines, making it a potential candidate for the development of new anti-cancer drugs. Finally, in drug discovery, 4-methoxy-N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide has been used as a lead compound for the development of new drugs targeting various biological systems.
Eigenschaften
Molekularformel |
C22H23N5O3S2 |
|---|---|
Molekulargewicht |
469.6 g/mol |
IUPAC-Name |
4-methoxy-N-[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C22H23N5O3S2/c1-30-18-9-7-16(8-10-18)20(29)23-21-24-25-22(32-21)31-15-19(28)27-13-11-26(12-14-27)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,23,24,29) |
InChI-Schlüssel |
UNXCUGVFZPBSSF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B282769.png)
![N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B282770.png)
![N-{5-[(4-tert-butylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B282772.png)
![N-(5-{[2-(2-chloroanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide](/img/structure/B282774.png)


![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(diphenylmethyl)propanamide](/img/structure/B282777.png)
![N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B282778.png)
![N-(diphenylmethyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B282780.png)
![2-chloro-N-(5-{[4-(phenylcarbamoyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B282782.png)
![N-(2,5-dimethoxyphenyl)-4-[({5-[(3-phenylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzamide](/img/structure/B282784.png)
![N-(4-methylphenyl)-4-[({5-[(3-phenylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzamide](/img/structure/B282786.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-acetylphenyl)acetamide](/img/structure/B282788.png)
![N-(2-fluorophenyl)-4-[({6-[(3-phenylpropanoyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)methyl]benzamide](/img/structure/B282789.png)